molecular formula C23H22ClN5O2 B14792632 Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-

Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-

Cat. No.: B14792632
M. Wt: 435.9 g/mol
InChI Key: YCOOGLSVZRCSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various chemical reactions, including:

    Oxidation: Piperazines can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

    Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

1-[4-[4-[[4-(4-chlorophenyl)pyrimidin-2-yl]amino]benzoyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H22ClN5O2/c1-16(30)28-12-14-29(15-13-28)22(31)18-4-8-20(9-5-18)26-23-25-11-10-21(27-23)17-2-6-19(24)7-3-17/h2-11H,12-15H2,1H3,(H,25,26,27)

InChI Key

YCOOGLSVZRCSMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.